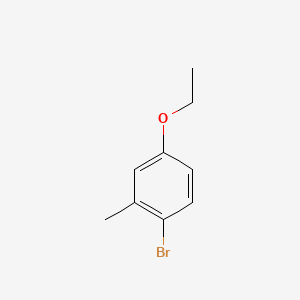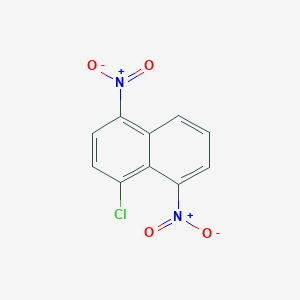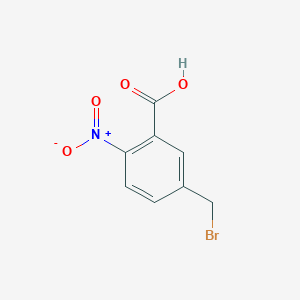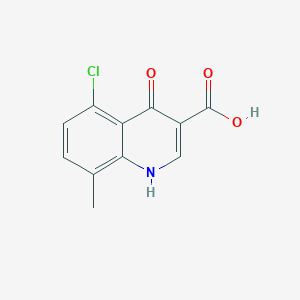
1-Bromo-4-ethoxy-2-methylbenzene
Overview
Description
The compound "1-Bromo-4-ethoxy-2-methylbenzene" is a brominated aromatic ether with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated aromatic compounds, which can be extrapolated to understand "1-Bromo-4-ethoxy-2-methylbenzene" .
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods, including selective bromination and coupling reactions. For instance, the synthesis of [14C]-labeled bromobenzene derivatives, including 2-bromoanisole, involves selective monobromination of aniline followed by diazotization and subsequent reactions . Similarly, the synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes using nickel(0) complexes demonstrates the utility of transition metal-catalyzed reactions in constructing brominated aromatics with complex structures . These methods could potentially be adapted for the synthesis of "1-Bromo-4-ethoxy-2-methylbenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of brominated aromatic compounds can be determined using techniques such as X-ray diffraction (XRD) and spectroscopy. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene has been elucidated, showing two stable crystalline phases and confirming the planar structure of the molecules . The study of bromo- and bromomethyl-substituted benzenes also provides insights into the types of intermolecular interactions, such as C–H···Br and C–Br···π, that can influence the packing and stability of these compounds . These findings are relevant for understanding the structural characteristics of "1-Bromo-4-ethoxy-2-methylbenzene."
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including ring expansion and functionalization. The treatment of brominated alumoles with alkynes, for example, leads to ring expansion and the formation of brominated cyclic compounds . Additionally, the reactivity of brominated aromatics with nucleophiles can be exploited to introduce new functional groups, as seen in the synthesis of sulfonamide derivatives . These reactions highlight the versatility of brominated aromatics in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's polarity, boiling point, and reactivity. For instance, the synthesis of tetramethoxy derivatives of brominated compounds reveals their amphoteric redox properties and electron-donating capabilities . The crystal packing and intermolecular interactions observed in X-ray structure determinations further contribute to the understanding of the solid-state properties of these compounds .
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
Research on halogen-substituted methylbenzenes, including 1-bromo-4-ethoxy-2-methylbenzene, has focused on their vapor pressures, vaporization, fusion, and sublimation enthalpies. These properties are crucial for understanding the thermochemical behavior of these compounds in various industrial and scientific applications (Verevkin et al., 2015).
Liquid-phase Oxidation of Methylbenzenes
Methylbenzenes, including 1-bromo-4-ethoxy-2-methylbenzene, have been studied for their liquid-phase oxidation properties. This research is significant for the production of various organic compounds, demonstrating the versatility of these substances in chemical synthesis (Okada & Kamiya, 1981).
Sonication in Chemical Synthesis
The effect of sonication on the reaction of 4-bromo-1-methylbenzene, a compound closely related to 1-bromo-4-ethoxy-2-methylbenzene, has been studied. This research highlights the role of sonication in enhancing reaction rates and offers insights into optimizing chemical processes (Abimannan, Selvaraj, & Rajendran, 2015).
Synthesis of Complex Organic Compounds
Studies have also been conducted on the synthesis of various organic compounds using halogen-substituted methylbenzenes. These researches provide a foundation for developing new materials and chemicals, showcasing the utility of 1-bromo-4-ethoxy-2-methylbenzene in advanced synthesis techniques (Yang, Weng, & Zheng, 2006).
Development of Pharmaceuticals and Materials
Further research into compounds like 1-bromo-4-ethoxy-2-methylbenzene is crucial for the development of new pharmaceutical agents and materials. These studies contribute to a deeper understanding of the chemical properties and potential applications of these substances in various fields (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Mechanism of Action
The mechanism of action for the reactions of 1-Bromo-4-ethoxy-2-methylbenzene involves a two-step process. The first step is the formation of a sigma-bond between the electrophile and the benzene ring, which generates a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, resulting in a substituted benzene ring .
properties
IUPAC Name |
1-bromo-4-ethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQAAWPYJCMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071195 | |
| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethoxy-2-methylbenzene | |
CAS RN |
68155-69-1 | |
| Record name | 1-Bromo-4-ethoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68155-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-4-ethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-ethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)


![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)







![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)
